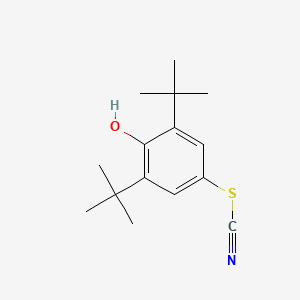

2,6-DI-Tert-butyl-4-thiocyanato-phenol

説明

2,6-Di-Tert-butyl-4-thiocyanato-phenol is a phenolic derivative characterized by two bulky tert-butyl groups at the 2- and 6-positions of the aromatic ring and a thiocyanate (-SCN) substituent at the 4-position. This structural configuration imparts unique chemical properties, including enhanced steric hindrance and electronic effects.

特性

CAS番号 |

3957-71-9 |

|---|---|

分子式 |

C15H21NOS |

分子量 |

263.4 g/mol |

IUPAC名 |

(3,5-ditert-butyl-4-hydroxyphenyl) thiocyanate |

InChI |

InChI=1S/C15H21NOS/c1-14(2,3)11-7-10(18-9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,1-6H3 |

InChIキー |

DTXYORKWCOQPMN-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC#N |

製品の起源 |

United States |

類似化合物との比較

2,6-Di-tert-butyl-4-methylphenol (CAS 128-39-2)

- Substituents : Methyl group at the 4-position.

- Thiocyanate may enhance metal-chelating properties, which could broaden applications in catalysis or corrosion inhibition. Methyl-substituted analogs exhibit higher thermal stability in non-polar matrices (e.g., polyethylene), whereas the thiocyanate derivative may perform better in polar solvents .

2-(tert-Butyl)-4,6-dimethylphenol (CAS 88-18-6)

- Substituents : Methyl groups at 4- and 6-positions, tert-butyl at 2-position.

- Key Differences: Reduced steric hindrance around the phenolic -OH group compared to the 2,6-di-tert-butyl configuration, leading to faster radical scavenging but lower long-term stability.

2,4-Di-tert-butyl-6-methylphenol (CAS 57354-65-1)

- Substituents : tert-Butyl groups at 2- and 4-positions, methyl at 6-position.

- The 4-thiocyanate group may increase solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to the methyl-substituted analog .

4-(tert-Butyl)-2,6-diisopropylphenol (CAS 616-55-7)

- Substituents : Isopropyl groups at 2- and 6-positions, tert-butyl at 4-position.

- Key Differences: Isopropyl groups are less bulky than tert-butyl, resulting in lower steric protection of the phenolic -OH group. The thiocyanate substituent in the target compound may enable covalent bonding with sulfur-containing polymers, offering advantages in rubber or adhesive formulations .

Data Table: Structural and Hypothetical Property Comparison

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties (Hypothetical) |

|---|---|---|---|---|

| 2,6-Di-Tert-butyl-4-thiocyanato-phenol | - | 2,6-(tert-butyl); 4-(SCN) | ~280.4 | High polarity, moderate thermal stability |

| 2,6-Di-tert-butyl-4-methylphenol | 128-39-2 | 2,6-(tert-butyl); 4-(CH₃) | 220.35 | High thermal stability, low solubility |

| 2-(tert-Butyl)-4,6-dimethylphenol | 88-18-6 | 2-(tert-butyl); 4,6-(CH₃) | 178.27 | Fast radical scavenging, volatile |

| 2,4-Di-tert-butyl-6-methylphenol | 57354-65-1 | 2,4-(tert-butyl); 6-(CH₃) | 234.37 | Asymmetric structure, low crystallinity |

| 4-(tert-Butyl)-2,6-diisopropylphenol | 616-55-7 | 2,6-(isopropyl); 4-(tert-butyl) | 250.39 | Moderate steric hindrance, flexible |

Notes and Limitations

- Data Gaps : Experimental data on the target compound’s antioxidant efficiency, solubility, and thermal stability are scarce. Comparisons rely on structural analogies and substituent effects.

- Contradictions : While thiocyanate’s electron-withdrawing nature may reduce radical-scavenging activity in some contexts, its metal-binding ability could enhance stabilization in others. Further studies are needed to resolve this .

- Research Opportunities: Synthesis and testing of 2,6-Di-Tert-butyl-4-thiocyanato-phenol in polymer matrices or biological systems (e.g., enzyme inhibition) are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。